Sarsasapogenin

Catalog No.
S542511
CAS No.
126-19-2
M.F
C27H44O3
M. Wt
416.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sarsasapogenin

CAS Number

126-19-2

Product Name

Sarsasapogenin

IUPAC Name

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3

InChI Key

GMBQZIIUCVWOCD-UHFFFAOYSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1

Solubility

Soluble in DMSO

Synonyms

epi-sarsasapogenin, epismilagenin, PYM 50028, PYM-50028, PYM50028, sarsaponin, sarsasapogenin, sarsasapogenin, (3beta,5alpha,25R)-isomer, sarsasapogenin, (3beta,5alpha,25S)-isomer, sarsasapogenin, (3beta,5beta)-isomer, sarsasapogenin, (3beta,5beta,25R)-isomer, sarsasapogenin, (3beta,5beta,25S)-isomer, smilagenin, tigogenin

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1

Description

The exact mass of the compound Sarsasapogenin is 416.329 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Spirostans - Supplementary Records. It belongs to the ontological category of sapogenin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Spirostanols and derivatives [ST0108]. However, this does not mean our product can be used or applied in the same or a similar way.

Sarsasapogenin is a naturally occurring steroidal saponin found in various plants, including species of Asparagus, Trillium, and Agave []. It has gained significant interest in scientific research due to its potential health benefits and diverse biological activities. Here's a closer look at some key areas of investigation:

Anti-Cancer Properties

Studies suggest that Sarsasapogenin may possess anti-cancer properties. Research has shown it can induce cancer cell death (apoptosis) in various cancer cell lines, including those of the liver, breast, and colon [, ]. Additionally, it may inhibit the proliferation and migration of cancer cells []. However, it's important to note that these studies are primarily conducted in cell cultures, and further investigation is needed to determine its effectiveness in vivo (living organisms) and its potential for cancer treatment in humans.

Anti-Inflammatory and Immunomodulatory Effects

Sarsasapogenin has also been shown to exhibit anti-inflammatory and immunomodulatory effects. Studies suggest it can suppress the production of inflammatory mediators and modulate the immune response []. This indicates its potential application in managing inflammatory conditions like arthritis and autoimmune diseases.

Other Potential Applications

Scientific research is exploring the potential of Sarsasapogenin in various other areas. These include:

  • Neuroprotective effects: Studies suggest Sarsasapogenin may have neuroprotective properties and could be beneficial for neurodegenerative diseases like Alzheimer's disease.
  • Antioxidant activity: Research indicates Sarsasapogenin may possess antioxidant properties, which could help combat oxidative stress and potentially contribute to overall health benefits.

Sarsasapogenin is a steroidal sapogenin, recognized as the aglycone component of various plant saponins. Its name derives from the sarsaparilla plant (Smilax sp.), which is prevalent in subtropical regions. Sarsasapogenin was one of the first sapogenins to be characterized and is notable for its unique spirostan structure, featuring a cis-linkage between rings A and B of the steroid nucleus, contrasting with the more common trans-linkage found in other saturated steroids. This distinct 5β configuration is crucial for its biological activity, as it is specifically glycosylated by sarsasapogenin 3β-glucosyltransferase found in several plants .

The primary focus of sarsasapogenin research lies in its potential biological activities. Studies suggest it possesses a wide range of properties, including [, ]:

  • Anti-inflammatory: Sarsasapogenin might exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation [].
  • Anticancer: Studies indicate sarsasapogenin's potential to induce cell death (apoptosis) in various cancer cell lines []. The exact mechanism needs further investigation.
  • Antioxidant: Sarsasapogenin might possess antioxidant properties, helping to scavenge free radicals and protect cells from oxidative damage [].
  • Neuroprotective: Studies suggest sarsasapogenin could protect nerve cells from damage []. More research is needed to understand the underlying mechanism.

Sarsasapogenin can undergo various chemical transformations that facilitate its use in synthesizing other steroid compounds. For instance, it has been utilized in the Marker degradation process to produce progesterone and testosterone analogs. The presence of a ketone spiro acetal in its structure allows for significant reactivity, enabling transformations that yield biologically active steroid derivatives . Additionally, modifications at the C-25 position can lead to different epimers with distinct biological properties, such as smilagenin, which has shown varying pharmacological activities compared to sarsasapogenin .

Sarsasapogenin exhibits a wide range of biological activities, making it a compound of significant interest in pharmacology. It has demonstrated:

  • Anti-inflammatory effects: Sarsasapogenin has been shown to reduce inflammation markers and may be beneficial in treating inflammatory diseases.
  • Neuroprotective properties: It has been reported to protect against neurodegenerative conditions by preserving muscarinic acetylcholine receptors in models of Alzheimer's disease .
  • Antidiabetic effects: Studies indicate that it can lower blood sugar levels and mitigate weight gain associated with diabetes .
  • Antitumor activity: Sarsasapogenin derivatives have exhibited selective cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

Sarsasapogenin can be synthesized through several methods, including:

  • Isolation from natural sources: It is commonly extracted from the rhizomes of plants like Anemarrhena asphodeloides and Smilax species.
  • Chemical synthesis: Various synthetic routes have been developed to create sarsasapogenin and its derivatives. These methods often involve multi-step organic reactions that modify the steroid backbone to enhance biological activity or alter pharmacokinetic properties .

The applications of sarsasapogenin span several fields:

  • Pharmaceutical industry: Due to its diverse pharmacological effects, it serves as a precursor for synthesizing steroid hormones and potential therapeutic agents.
  • Cosmetic formulations: Its ability to enhance melanin synthesis makes it a candidate for skin care products targeting pigmentation issues .
  • Nutraceuticals: Given its health benefits, sarsasapogenin is explored as an ingredient in dietary supplements aimed at improving metabolic health and cognitive function .

Research on sarsasapogenin's interactions with other compounds reveals its potential synergistic effects. For example, studies have indicated that when combined with certain flavonoids or other phytochemicals, sarsasapogenin may enhance anti-inflammatory or anticancer activities. Furthermore, its interaction with enzymes involved in metabolic pathways highlights its role in modulating biological responses .

Sarsasapogenin shares structural similarities with several other steroidal sapogenins. Here are notable comparisons:

Sarsasapogenin's unique cis-linkage and specific 5β configuration contribute to its distinct pharmacological profile, setting it apart from these similar compounds. Its versatility as both a natural product and a synthetic precursor underscores its significance in drug development and therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

6.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

416.32904526 g/mol

Monoisotopic Mass

416.32904526 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Melting Point

200 - 201.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CFS802C28F

Other CAS

126-19-2

Wikipedia

Sarsasapogenin

Use Classification

Human drugs -> Rare disease (orphan)
Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Spirostanols and derivatives [ST0108]

Dates

Modify: 2023-08-15
1: Harvey A. Natural Products in Drug Discovery and Development. 27-28 June 2005, London, UK. IDrugs. 2005 Sep;8(9):719-21. PubMed PMID: 16118691.

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